molecular formula C13H20N2O B1517170 4-(morpholin-4-yl)-N-(propan-2-yl)aniline CAS No. 13143-61-8

4-(morpholin-4-yl)-N-(propan-2-yl)aniline

Cat. No. B1517170
CAS RN: 13143-61-8
M. Wt: 220.31 g/mol
InChI Key: WYZBSJRPNJGDJW-UHFFFAOYSA-N
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Description

4-(Morpholin-4-yl)-N-(propan-2-yl)aniline (4-MPA) is a synthetic aniline derivative with a wide range of applications in scientific research. It is used in a variety of fields, including biochemistry, pharmacology, and drug discovery. 4-MPA is known for its unique properties, such as its ability to act as an agonist or antagonist in various biochemical and physiological processes. Additionally, 4-MPA has been used in a number of laboratory experiments to investigate the effects of various drugs and compounds on biochemical and physiological processes.

Scientific Research Applications

1. Kinase Inhibition

4-(morpholin-4-yl)-N-(propan-2-yl)aniline and its analogs have been explored for their ability to inhibit Src kinase activity. Optimization of this compound led to increased inhibition of Src kinase activity and Src-mediated cell proliferation, making it significant in cancer research (Boschelli et al., 2001).

2. Reaction with Schiff Bases

This compound has been used to react with Schiff bases, leading to the formation of N-(3-aryl-2-methyl-1-phenylallylidene)anilines. This reaction provided evidence for the thermal [2+2] cycloaddition reaction between enamines and Schiff bases (Nomura et al., 1982).

3. Metal Halide Complexes

Morpholine-4-thiocarbonic acid anilide, a related compound, has been used to prepare metal(II) halide complexes. These complexes have been characterized and studied for their properties, including thermal decompositions (Venkappayya & Brown, 1974).

4. Synthesis of Linezolid-like Molecules

3-Fluoro-4-(morpholin-4-yl)aniline, a derivative of 4-(morpholin-4-yl)-N-(propan-2-yl)aniline, was used in synthesizing Schiff base and its derivatives. These compounds exhibited good antitubercular activities, showing its potential in antimicrobial research (Başoğlu et al., 2012).

5. Inhibitors of PI3K-AKT-mTOR Pathway

4-(Pyrimidin-4-yl)morpholines, similar in structure to 4-(morpholin-4-yl)-N-(propan-2-yl)aniline, have been studied for their role as inhibitors in the PI3K-AKT-mTOR pathway, a critical pathway in cancer research. The study aimed to identify non-nitrogen containing morpholine isosteres (Hobbs et al., 2019).

6. Antimalarial Activity

A morpholino derivative, related to 4-(morpholin-4-yl)-N-(propan-2-yl)aniline, has been synthesized and found to have significant antimalarial activity. This compound was effective against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum (Delarue et al., 2001).

properties

IUPAC Name

4-morpholin-4-yl-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11(2)14-12-3-5-13(6-4-12)15-7-9-16-10-8-15/h3-6,11,14H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZBSJRPNJGDJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(morpholin-4-yl)-N-(propan-2-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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